molecular formula C6H14O B134954 (2R)-2,3-dimethylbutan-1-ol CAS No. 15019-27-9

(2R)-2,3-dimethylbutan-1-ol

Cat. No.: B134954
CAS No.: 15019-27-9
M. Wt: 102.17 g/mol
InChI Key: SXSWMAUXEHKFGX-LURJTMIESA-N
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Description

(2R)-2,3-Dimethylbutan-1-ol is an organic compound with the molecular formula C6H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Scientific Research Applications

(2R)-2,3-Dimethylbutan-1-ol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

“(2R)-2,3-dimethylbutan-1-ol” is classified as a flammable liquid (Category 3), and it can be harmful in contact with skin or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,3-dimethylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form (2R)-2,3-dimethylbutanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding alkane, 2,3-dimethylbutane, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert it to (2R)-2,3-dimethylbutyl chloride.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.

    Reduction: H2 with Pd/C, NaBH4, LiAlH4.

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products:

    Oxidation: (2R)-2,3-Dimethylbutanoic acid.

    Reduction: 2,3-Dimethylbutane.

    Substitution: (2R)-2,3-Dimethylbutyl chloride.

Comparison with Similar Compounds

    (2S)-2,3-Dimethylbutan-1-ol: The enantiomer of (2R)-2,3-dimethylbutan-1-ol, differing only in the spatial arrangement of atoms.

    2,3-Dimethylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon.

    2,3-Dimethylbutane: The fully reduced form of the compound.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and studies involving stereochemistry. Its specific three-dimensional arrangement allows for selective interactions in biological systems and chemical reactions, distinguishing it from its isomers and other similar compounds.

Properties

IUPAC Name

(2R)-2,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWMAUXEHKFGX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648457
Record name (2R)-2,3-Dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15019-27-9
Record name (2R)-2,3-Dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2,3-dimethylbutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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